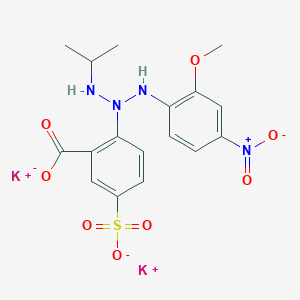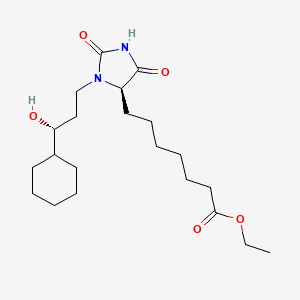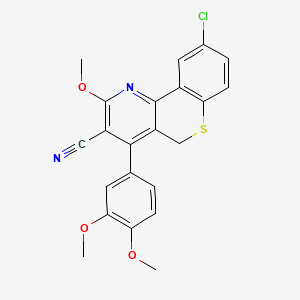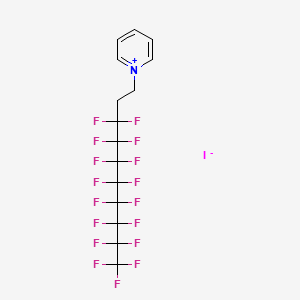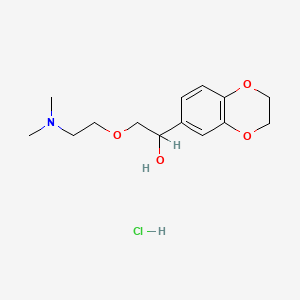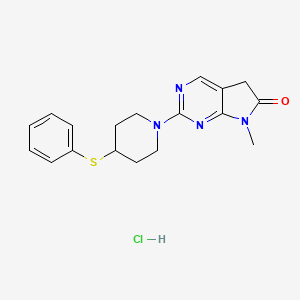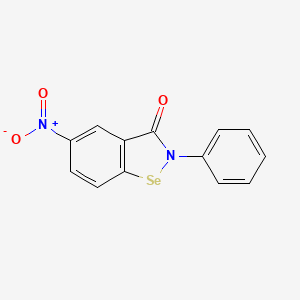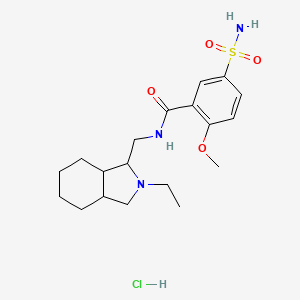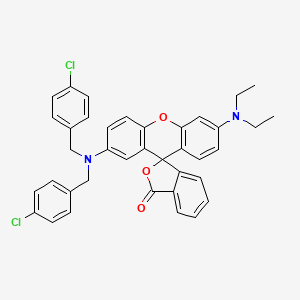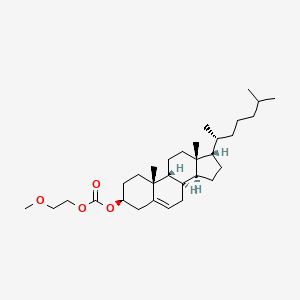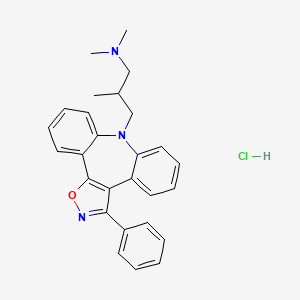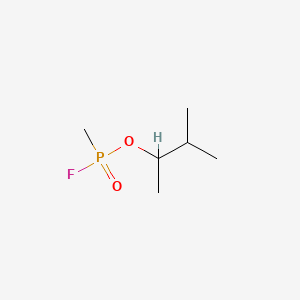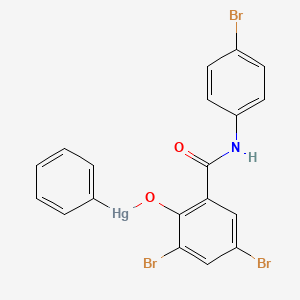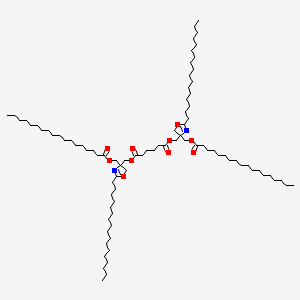
Bis((2-heptadecyl-4,5-dihydro-4-(((1-oxooctadecyl)oxy)methyl)oxazol-4-yl)methyl) adipate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis((2-heptadecyl-4,5-dihydro-4-(((1-oxooctadecyl)oxy)methyl)oxazol-4-yl)methyl) adipate is a complex organic compound with the molecular formula C86H160N2O10 . This compound is characterized by its unique structure, which includes oxazole rings and long alkyl chains. It is primarily used in experimental and research settings.
Métodos De Preparación
The synthesis of Bis((2-heptadecyl-4,5-dihydro-4-(((1-oxooctadecyl)oxy)methyl)oxazol-4-yl)methyl) adipate involves multiple steps. The synthetic route typically includes the formation of oxazole rings followed by the attachment of long alkyl chains and adipate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Bis((2-heptadecyl-4,5-dihydro-4-(((1-oxooctadecyl)oxy)methyl)oxazol-4-yl)methyl) adipate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include specific solvents, temperatures, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Bis((2-heptadecyl-4,5-dihydro-4-(((1-oxooctadecyl)oxy)methyl)oxazol-4-yl)methyl) adipate has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Mecanismo De Acción
The mechanism of action of Bis((2-heptadecyl-4,5-dihydro-4-(((1-oxooctadecyl)oxy)methyl)oxazol-4-yl)methyl) adipate involves its interaction with specific molecular targets and pathways. The compound’s long alkyl chains and oxazole rings allow it to interact with lipid membranes and proteins, potentially affecting their structure and function. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
Bis((2-heptadecyl-4,5-dihydro-4-(((1-oxooctadecyl)oxy)methyl)oxazol-4-yl)methyl) adipate can be compared with other similar compounds, such as:
- Bis((2-heptadecyl-4,5-dihydro-4-(((1-oxooctadecyl)oxy)methyl)oxazol-4-yl)methyl) oxalate
- Bis((2-heptadecyl-4,5-dihydro-4-(((1-oxooctadecyl)oxy)methyl)oxazol-4-yl)methyl) succinate
These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific adipate groups, which confer distinct chemical and physical properties .
Propiedades
Número CAS |
94159-97-4 |
|---|---|
Fórmula molecular |
C86H160N2O10 |
Peso molecular |
1382.2 g/mol |
Nombre IUPAC |
bis[[2-heptadecyl-4-(octadecanoyloxymethyl)-5H-1,3-oxazol-4-yl]methyl] hexanedioate |
InChI |
InChI=1S/C86H160N2O10/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-67-79-87-85(73-93-79,75-95-81(89)69-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)77-97-83(91)71-65-66-72-84(92)98-78-86(76-96-82(90)70-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)74-94-80(88-86)68-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h5-78H2,1-4H3 |
Clave InChI |
GJQRJEZVPHWTFB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC1=NC(CO1)(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCC(=O)OCC2(COC(=N2)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


